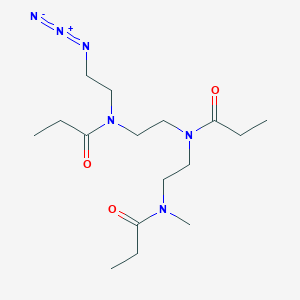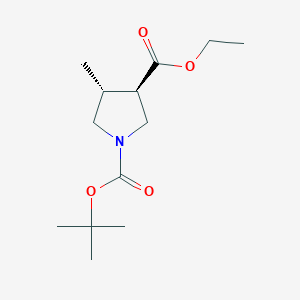![molecular formula C29H31NO4 B3027972 (2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol CAS No. 1443752-76-8](/img/structure/B3027972.png)
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-(4-{2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy}phenyl)-2H-1-benzopyran-7-ol
Vue d'ensemble
Description
The compound is a derivative of chromanone, a type of oxygen-containing heterocycle . It has a complex structure with multiple functional groups including a pyrrolidine ring, ether linkages, and phenolic hydroxyl groups. These functional groups could potentially confer a variety of chemical and biological properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound, as indicated by its IUPAC name, is quite complex. It contains a chromanone core, which is a type of oxygen-containing heterocycle . Attached to this core are several different functional groups, including a pyrrolidine ring, ether linkages, and phenolic hydroxyl groups. These functional groups can have significant effects on the compound’s physical and chemical properties, as well as its biological activity.Chemical Reactions Analysis
The compound’s chemical reactivity would be influenced by its functional groups. For example, the phenolic hydroxyl groups could potentially undergo reactions such as acid-base reactions, esterification, and ether formation. The pyrrolidine ring might be involved in reactions typical of amines and cyclic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and functional groups. For example, the presence of polar functional groups like hydroxyls and ethers would likely make the compound polar and potentially soluble in polar solvents .Applications De Recherche Scientifique
Antimitotic Agents
The S-isomer of a related compound has demonstrated significant potency in biological systems. It's a part of a study exploring antimitotic agents which play a crucial role in the treatment of cancer by inhibiting cell division (Temple & Rener, 1992).
CCR5 Antagonist Synthesis
An orally active CCR5 antagonist, related structurally to the compound , has been synthesized, indicating potential applications in treating conditions like HIV (Ikemoto et al., 2005).
Crystal Structure Analysis
The crystal structure of a similar compound has been analyzed, which is crucial for understanding the chemical and physical properties of such compounds (Manolov & Maichle-Moessmer, 2007).
Biological Activity Evaluation
A study focused on the synthesis of 4‑hydroxy-2H-1-benzopyran-2-one derivatives and their biological applications. This research is significant in drug discovery and development (Naik & Bodke, 2019).
Synthesis of Flavanones and Derivatives
A research paper detailing the quantification of prenylated flavanones, which are closely related to the compound , highlights its potential in biopharmaceutical studies (Bustos-Salgado et al., 2020).
Synthesis Methods
Several studies focus on the synthesis methods of compounds structurally similar to the one , which is vital for chemical research and pharmaceutical applications. These include the titanium(III)-mediated synthesis of 4-hydroxy-3-phenylcoumarins (Clerici & Porta, 1993) and the synthesis of 2H-pyran-2-ones (Kočevar et al., 1992).
Antihypertensive Activity
A series of novel 3-[(substituted-carbonyl)amino]-2H-1-benzopyran-4-ols, related to the compound , have been synthesized and evaluated for antihypertensive activity (Cassidy et al., 1992).
Propriétés
IUPAC Name |
(2S)-3-(4-hydroxyphenyl)-4-methyl-2-[4-[2-[(3R)-3-methylpyrrolidin-1-yl]ethoxy]phenyl]-2H-chromen-7-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H31NO4/c1-19-13-14-30(18-19)15-16-33-25-10-5-22(6-11-25)29-28(21-3-7-23(31)8-4-21)20(2)26-12-9-24(32)17-27(26)34-29/h3-12,17,19,29,31-32H,13-16,18H2,1-2H3/t19-,29+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDVXAPCZVZMPMU-XBBWARJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(C1)CCOC2=CC=C(C=C2)C3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3C(=C(C4=C(O3)C=C(C=C4)O)C)C5=CC=C(C=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H31NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-3-carboxylic acid hydrochloride](/img/structure/B3027889.png)
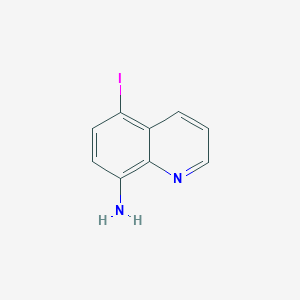



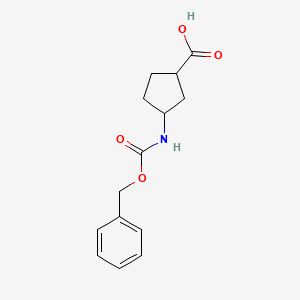
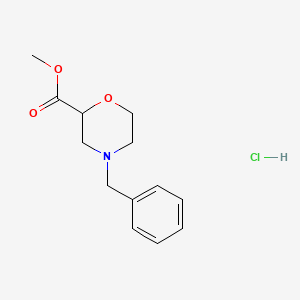
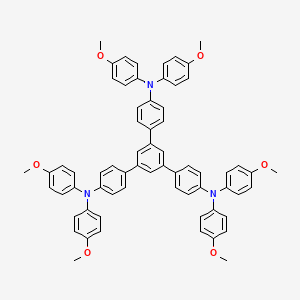


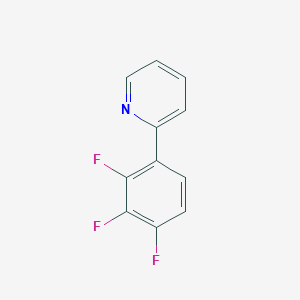
![4-Methoxyfuro[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B3027908.png)
